1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol
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Overview
Description
1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to an ethan-1-ol moiety, with a 2,4,6-trimethylphenyl substituent
Preparation Methods
The synthesis of 1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol typically involves the reaction of 2,4,6-trimethylphenyl derivatives with cyclopropyl intermediates under controlled conditions. One common method includes the use of Grignard reagents, where 2,4,6-trimethylphenylmagnesium bromide reacts with cyclopropyl ketones to form the desired product. Industrial production methods may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reagents such as lithium aluminum hydride.
Scientific Research Applications
1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol can be compared with similar compounds such as:
1-(2,4,6-Trimethylphenyl)ethanone: This compound has a similar aromatic structure but lacks the cyclopropyl and ethan-1-ol moieties, resulting in different chemical properties and reactivity.
1-Cyclopropyl-1-(2,4,5-trimethylphenyl)ethan-1-ol: A closely related compound with a different substitution pattern on the aromatic ring, leading to variations in its chemical behavior and applications
Properties
CAS No. |
1443327-36-3 |
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Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-[1-(2,4,6-trimethylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C14H20O/c1-9-7-10(2)13(11(3)8-9)14(5-6-14)12(4)15/h7-8,12,15H,5-6H2,1-4H3 |
InChI Key |
JNOKDXANDVXBOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2(CC2)C(C)O)C |
Origin of Product |
United States |
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